molecular formula C26H22N6O4 B12369937 Tmv-IN-8

Tmv-IN-8

Cat. No.: B12369937
M. Wt: 482.5 g/mol
InChI Key: UWALOMGMSTVZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tmv-IN-8 involves a series of chemical reactions starting from benzotriazole derivatives. The key steps include the formation of bisamide-decorated benzotriazole derivatives, which are then subjected to various reaction conditions to yield this compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This includes controlling temperature, pressure, and the concentration of reactants. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tmv-IN-8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized benzotriazole derivatives, while reduction can yield reduced amide derivatives .

Scientific Research Applications

Tmv-IN-8 has a wide range of scientific research applications:

Mechanism of Action

Tmv-IN-8 exerts its antiviral effects by binding to the coat protein of the tobacco mosaic virus. This binding prevents the assembly of the virus, thereby inhibiting its ability to infect and spread within the host plant. The molecular targets include specific amino acid residues on the coat protein, and the pathways involved include the disruption of viral assembly and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high binding affinity to the coat protein of the tobacco mosaic virus, which results in a more effective inhibition of viral assembly compared to other compounds. Its specific interaction with the coat protein makes it a promising candidate for further development as an antiviral agent .

Properties

Molecular Formula

C26H22N6O4

Molecular Weight

482.5 g/mol

IUPAC Name

2-[[4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H22N6O4/c33-24(15-32-23-8-4-3-7-21(23)30-31-32)28-18-11-9-16(10-12-18)25(34)29-22(26(35)36)13-17-14-27-20-6-2-1-5-19(17)20/h1-12,14,22,27H,13,15H2,(H,28,33)(H,29,34)(H,35,36)

InChI Key

UWALOMGMSTVZSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)NC(=O)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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